Pbrm1-BD2-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pbrm1-BD2-IN-2 is a selective and cell-active inhibitor of the polybromo-1 (PBRM1) bromodomain. This compound exhibits binding affinity and inhibitory activity specifically targeting the PBRM1-BD2 domain, with dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values of 9.3 micromolar and 1.0 micromolar, respectively . This compound is primarily used in cancer research due to its ability to inhibit the growth of PBRM1-dependent cancer cells .
准备方法
The synthetic routes and reaction conditions for Pbrm1-BD2-IN-2 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve high purity and activity . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield .
化学反应分析
Pbrm1-BD2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound .
科学研究应用
Pbrm1-BD2-IN-2 has a wide range of scientific research applications, including:
作用机制
Pbrm1-BD2-IN-2 exerts its effects by competitively inhibiting the binding of acetylated lysine residues to the bromodomain pocket of PBRM1. This inhibition disrupts the interaction between PBRM1 and chromatin, leading to altered gene expression and cellular processes . The molecular targets and pathways involved include the PBAF chromatin remodeling complex and its associated proteins and nucleic acids .
相似化合物的比较
Pbrm1-BD2-IN-2 is unique in its high selectivity and binding affinity for the PBRM1-BD2 domain. Similar compounds include:
FHD-286: Another bromodomain inhibitor with different selectivity and binding properties.
MS436: A compound targeting bromodomains with distinct inhibitory activity.
Cycloastragenol: A natural product with bromodomain inhibitory effects.
These compounds differ in their chemical structures, binding affinities, and specific targets, highlighting the uniqueness of this compound in its selectivity for the PBRM1-BD2 domain .
属性
分子式 |
C14H9Cl2FN2O |
---|---|
分子量 |
311.1 g/mol |
IUPAC 名称 |
5-chloro-2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-7-3-1-5-9(17)11(7)13-18-10-6-2-4-8(16)12(10)14(20)19-13/h1-6,13,18H,(H,19,20) |
InChI 键 |
LRNRPLFSBRYMGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(N2)C3=C(C=CC=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。